5-Hydroxybenzimidazol

Übersicht

Beschreibung

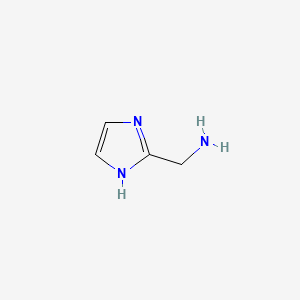

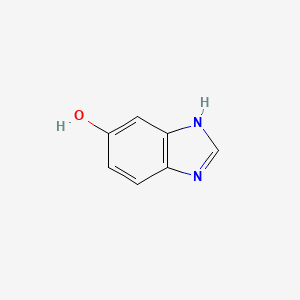

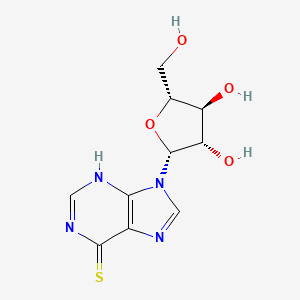

5-hydroxybenzimidazole is a member of the class of benzimidazoles that is 1H-benzimidazole carrying a single hydroxy substituent at position 5. It has a role as a human metabolite, a rat metabolite and a bacterial metabolite. It is a member of benzimidazoles and a member of phenols. It derives from a hydride of a 1H-benzimidazole.

Wissenschaftliche Forschungsanwendungen

Behandlung der Alzheimer-Krankheit

5-Hydroxybenzimidazol wurde bei der Entwicklung und Synthese von Multi-Target-gerichteten Liganden (MTDLs) zur Behandlung der Alzheimer-Krankheit verwendet . Diese MTDLs werden durch Anbringen einer Hydroxyphenylbenzimidazol-Einheit an eine Donepezil-aktive mimetische Einheit erhalten . Sie haben sich als potenzielle Medikamente gegen die Alzheimer-Krankheit hinsichtlich ihrer biologischen Aktivität gezeigt, einschließlich der Hemmung von Acetylcholinesterase und β-Amyloid-Aggregation, der Metallionenchelierung und der neuroprotektiven Kapazität .

Pharmakologische Anwendungen

Benzimidazole, einschließlich this compound, haben eine breite Palette pharmakologischer Anwendungen . Sie werden ausgiebig als potente Inhibitoren verschiedener Enzyme untersucht, die an einer Vielzahl therapeutischer Anwendungen beteiligt sind, darunter Antidiabetika, Antikrebsmittel, antimikrobielle, antiparasitäre, Analgetika, antivirale und Antihistaminika . Sie werden auch bei Herz-Kreislauf-Erkrankungen, Neurologie, Endokrinologie, Ophthalmologie und mehr eingesetzt .

Schutz von Feuerwehrleuten

This compound wird bei der Herstellung von PBI-Geweben verwendet, die für ihren bewährten Schutz vor Hitze und Flammen bekannt sind . Diese Stoffe dienen dem Schutz von Feuerwehrleuten in einer Reihe von Feuerwehren .

Korrosionsschutzmittel

Benzimidazolverbindungen, einschließlich this compound, wurden auf ihre Rolle als Korrosionsschutzmittel untersucht . Diese Verbindungen haben vielversprechende Ergebnisse in elektrochemischen Studien, experimentellen Bedingungen und vorgeschlagenen Mechanismen gezeigt .

Wirkmechanismus

Target of Action

5-Hydroxybenzimidazole is a member of the benzimidazole class of compounds . Benzimidazoles are known to interact with various enzymes, playing a significant role in a wide range of therapeutic uses . They have been extensively explored as potent inhibitors of various enzymes involved in numerous biological processes . .

Mode of Action

Benzimidazoles are known to act as corrosion inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one

Biochemical Pathways

5-Hydroxybenzimidazole is involved in the anaerobic biosynthesis of cobamides, a family of cofactors that includes Vitamin B12 . It is synthesized from 5-amino-1-(5-phospho-β-D-ribosyl)imidazole (AIR) in a single step catalyzed by the enzyme 5-hydroxybenzimidazole synthase . This pathway is found in certain bacteria and archaea .

Pharmacokinetics

Benzimidazole compounds are known for their excellent properties, such as increased stability and bioavailability , which may also apply to 5-Hydroxybenzimidazole.

Result of Action

For example, benzimidazoles have shown promising applications in biological and clinical studies due to their significant biological activity .

Action Environment

The action of 5-Hydroxybenzimidazole, like other benzimidazoles, can be influenced by environmental factors. For instance, benzimidazoles are effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions . This suggests that the action, efficacy, and stability of 5-Hydroxybenzimidazole might also be influenced by the environmental conditions.

Biochemische Analyse

Biochemical Properties

5-Hydroxybenzimidazole plays a significant role in biochemical reactions, particularly as an intermediate in the biosynthesis of cobamides, such as cobalamin (vitamin B12). It interacts with several enzymes and proteins, including 5-hydroxybenzimidazole synthase, which catalyzes its formation from 5-amino-1-(5-phospho-β-D-ribosyl)imidazole . This interaction is crucial for the synthesis of cobamides, which are essential cofactors in various enzymatic reactions.

Cellular Effects

5-Hydroxybenzimidazole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the growth of certain cancer cell lines, such as human lung adenocarcinoma epithelial cells (A549), human breast cancer cells (MDA-MB-231), and human prostate cancer cells (PC3) . These effects are likely mediated through its interaction with cellular proteins and enzymes, leading to changes in cell function and metabolism.

Molecular Mechanism

The molecular mechanism of 5-Hydroxybenzimidazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it acts as a potent inhibitor of various enzymes involved in therapeutic applications, such as anticancer and antimicrobial treatments . The compound’s structure allows it to interact with biopolymers in the living system, influencing their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxybenzimidazole can change over time due to its stability and degradation. Studies have shown that the compound exists in different tautomeric forms, which can influence its biochemical properties and interactions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its stability and degradation over time.

Dosage Effects in Animal Models

The effects of 5-Hydroxybenzimidazole vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anticancer activity, while higher doses could lead to toxic or adverse effects. Studies have shown that the presence of certain substituents on the benzimidazole ring can influence its activity and toxicity . Understanding the dosage effects is crucial for its potential therapeutic applications.

Metabolic Pathways

5-Hydroxybenzimidazole is involved in the metabolic pathways of cobamide biosynthesis. It is synthesized from 5-amino-1-(5-phospho-β-D-ribosyl)imidazole by the enzyme 5-hydroxybenzimidazole synthase . This pathway is essential for the production of cobamides, which are important cofactors in various enzymatic reactions. The compound’s role in these pathways highlights its significance in cellular metabolism.

Transport and Distribution

Within cells and tissues, 5-Hydroxybenzimidazole is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function . Understanding the transport and distribution mechanisms is important for its potential therapeutic applications.

Subcellular Localization

5-Hydroxybenzimidazole’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect its activity and function within the cell . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and potential therapeutic applications.

Eigenschaften

IUPAC Name |

3H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKSOBREFNTJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194276 | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41292-65-3 | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41292-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041292653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamic acid methyl ester](/img/structure/B1224902.png)

![5-Chloro-7-[(4-ethoxyphenyl)-(3-pyridinylamino)methyl]-8-quinolinol](/img/structure/B1224904.png)

![2-[5-(1-pyrrolidinylsulfonyl)-2-thiophenyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1224906.png)

![2-[[3-cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl]thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1224916.png)

![4-Chloro-2-[[(1-methyl-5-phenyl-2-imidazolyl)amino]methyl]phenol](/img/structure/B1224917.png)

![5-bromo-N-[3-(2-oxo-1-benzopyran-3-yl)phenyl]-2-furancarboxamide](/img/structure/B1224921.png)

![N-[[4-(4-chlorophenoxy)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1224923.png)